![molecular formula C12H15NO4 B041581 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol CAS No. 108261-07-0](/img/structure/B41581.png)
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
Overview
Description
“5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol” is a compound that is related to cotarnine . It is a natural tautomeric pseudobase known to react with some CH and NH acids to form so-called dihydrocotarnyl derivatives .
Synthesis Analysis
The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxolo[4,5-g]isoquinoline ring system, which is a part of many biologically active natural products . The compound also contains a methoxy group and a methyl group attached to the ring system .Chemical Reactions Analysis
The products of the reaction involving this compound were found to undergo rearrangement into isomeric 5-(3-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines. These constitute a new class of indolyltetrahydroisoquinoline systems .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 221.26 . The compound has a density of 1.6±0.1 g/cm³, a molar refractivity of 108.7±0.5 cm³, and a molar volume of 264.0±7.0 cm³ . It also has a polar surface area of 130 Ų and a polarizability of 43.1±0.5 10^-24 cm³ .Scientific Research Applications
Cancer Research: Microtubule Inhibition
This compound is structurally related to noscapine, a non-addictive opioid that has been identified as a microtubule inhibitor . It has shown potential in the treatment of glioblastoma, a type of brain cancer, due to its ability to cross the blood-brain barrier and its anticancer activities. Unlike other microtubule inhibitors, it does not induce peripheral neuropathy, making it a promising candidate for further research in cancer therapeutics.
Neurochemical Research: Antitussive Properties
As a derivative of noscapine, this compound may share its antitussive (cough suppressant) properties without the addictive potential associated with other opioids . This makes it an interesting subject for neurochemical research, particularly in the development of safer cough suppressants.
Pharmacology: Opioid Receptor Binding
Despite binding to opioid receptors, this compound lacks significant hypnotic and euphoric effects, which could lead to a new class of pain management drugs with a lower risk of addiction .
Chemotherapy Enhancement
Research suggests that noscapine analogs, which include this compound, can enhance chemosensitivity in cancer cells . This means they could potentially be used to improve the efficacy of existing chemotherapy agents, making them more effective at lower doses.
Molecular Biology: Mitotic Arrest Induction
This compound forces microtubules into a paused state, leading to mitotic arrest and subsequent apoptosis in cancer cells . This unique mechanism of action is of significant interest in molecular biology and cancer research.
Chemical Synthesis: Precursor for Derivatives
The compound serves as a precursor for various derivatives with potential pharmacological activities. Its structure allows for modifications that could lead to the development of new drugs with diverse therapeutic applications .
properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIAEQCTLGPQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol |
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